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Compound of Interest |

Compound Name: Carbon-13C disulfide
CAS No.: 30860-31-2
Cat. No.: B1366805

Executive Summary

Carbon-13 disulfide (13CSz>) is a high-value isotopic reagent serving as the primary sulfur-
carbon synthon for introducing stable 13C labels into thiocarbonyl-containing pharmacophores.
Unlike deuterium labeling, which targets metabolic stability via the kinetic isotope effect, 13CS:2
incorporation is primarily utilized for structural elucidation (NMR), metabolic tracing (MS), and
guantification of sulfur-based drugs (e.g., dithiocarbamates, thioureas, and heterocycles).

This guide delineates the physicochemical profile, stability limitations, and a validated "closed-
system" synthetic protocol for handling this volatile, high-cost isotopologue.

Part 1: Physicochemical & Stability Profile
Comparative Properties: Natural vs. **C-Labeled

While chemically analogous to natural carbon disulfide, 3CS:2 requires distinct handling
protocols due to its prohibitively high cost and the necessity of preventing isotopic dilution.
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Property

Natural Carbon Carbon-13
Disulfide (**CSz2)

Disulfide (*2CSz2)

Relevance to
Protocol

Molecular Weight

76.14 g/mol 77.15 g/mol

Mass shift (+1 Da)
essential for MS

quantitation.

Boiling Point

46.3 °C 46.0-46.5 °C

High Volatility:
Requires septum-
sealed vessels; never

heat open containers.

Density

1.266 g/mL ~1.282 g/mL

Slight increase;
volumetric dispensing

requires calibration.

Flash Point

-30 °C -30 °C

Extreme Fire Hazard:
Use spark-proof tools;
store under inert gas
(N2/Ar).

Isotopic Purity

1.1% 13C (Natural)

99 atom % 13C

Critical for NMR signal
enhancement (no

satellites).

Storage

Cool, dark, fire-proof 2-8°C, Dark, Inert

cabinet Gas

Light sensitivity can
induce slow
polymerization/decom

position.

Stability & Degradation Mechanisms

13CS:2 is thermodynamically stable but kinetically reactive. Its primary stability risks are:

 Volatilization: With a high vapor pressure (approx. 300 mmHg at 20°C), evaporative loss is

the main failure mode in synthesis.

o Flammability: It has an exceptionally wide explosive range (1-50% in air). Static discharge

can ignite vapors.[1]
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» Photolysis: Prolonged exposure to UV light can induce decomposition into carbon subsulfide
(CsS2) and sulfur, causing yellowing.

Handling Directive: Always manipulate 3CS: in a fume hood using gas-tight syringes. Store the
primary stock in a secondary container with desiccant at 4°C.

Part 2: Chemical Reactivity & Synthetic Utility[2][3]

13CS: acts as a "soft" electrophile, reacting preferentially with soft nucleophiles (sulfur, amines)
to form 13C-labeled scaffolds.

Key Synthetic Pathways

» With Primary/Secondary Amines: Yields 3C-dithiocarbamates (precursors to thiurams and
isothiocyanates).

» With Alcohols/Phenols (under basic conditions): Yields 13C-xanthates (Chugaev reaction
precursors).

o With 1,2-Bifunctional Nucleophiles: Yields 5-membered 3C-heterocycles (e.g., 13C-
oxadiazole-5-thiones, 13C-thiazolidine-2-thiones).

Visualization of Synthetic Logic

The following diagram maps the transformation of 3CS: into high-value pharmaceutical
intermediates.
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Figure 1: Synthetic divergence of 13CS: into key pharmacophores. Red indicates the isotopic
source; Green indicates stable labeled products.

Part 3: Validated Experimental Protocol

Objective: Synthesis of a 13C-Labeled S-Alkyl Dithiocarbamate (Generic Drug Scaffold).
Rationale: This reaction demonstrates the "closed-system" approach necessary to conserve
13CS:2 while ensuring quantitative conversion.

Reagents & Equipment

 |sotope: Carbon-13 disulfide (99 atom % 13C).[2]
¢ Substrate: Secondary amine (e.g., Morpholine, Piperidine).[3]

o Base: Triethylamine (EtsN) or K2COs.
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o Electrophile: Methyl lodide (Mel) or Benzyl Bromide.
e Solvent: Anhydrous DMF or Acetonitrile (MeCN).

e Vessel: 10 mL crimp-top microwave vial or screw-cap pressure tube with septum.

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

o Flame-dry a 10 mL pressure tube and cool under a stream of Nitrogen (N2).
e Add the secondary amine (1.0 equiv, e.g., 1.0 mmol) and EtsN (1.2 equiv).

e Add anhydrous MeCN (3.0 mL).

o Seal the vessel with a PTFE-lined septum cap.

Step 2: Controlled Addition of 13CS:2

e Cool the reaction vessel to 0°C (Ice/Water bath) to minimize vapor pressure.

e Using a gas-tight syringe, withdraw 3CSz (1.1 equiv). Note: Calculate volume based on
density (1.28 g/mL).

e Inject 13CS: slowly through the septum into the stirred solution.

o Observation: The solution typically turns yellow/orange, indicating the formation of the
dithiocarbamate salt.

 Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
Step 3: Alkylation (Trapping the Label)

» Cool the vessel back to 0°C.

 Inject the alkyl halide (e.g., Mel, 1.1 equiv) dropwise through the septum.

o Stir at RT for 2—4 hours.
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o Mechanism:[1][4][5] The sulfur anion attacks the alkyl halide via S_N2 mechanism.

e Quench: Open the vessel and dilute with water (10 mL). Extract with Ethyl Acetate (3 x 10
mL).

Step 4: Purification & Verification
» Wash organic layer with brine, dry over Na=SOa4, and concentrate in vacuo.
 Validation:

o 'H NMR: Look for splitting of protons adjacent to the thiocarbonyl group (coupling with
13C),

o 13C NMR: The thiocarbonyl carbon (C=S) will appear as a massive singlet (enhanced
signal) around 190-205 ppm.

Part 4: Analytical Applications & References
NMR Diagnostics

The primary advantage of 13CS: labeling is the generation of an internal standard for NMR.
o Chemical Shift: The C=S resonance is highly deshielded (180-215 ppm).

e Coupling Constants: In 13C-labeled dithiocarbamates, the *J_CN coupling (approx 15-20 Hz)
can be observed if the amine nitrogen is >N labeled, but typically one observes the strong
13C signal relative to the natural abundance background.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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